molecular formula C9H9ClO2 B2631866 1-(2-Chloro-4-methoxyphenyl)ethanone CAS No. 41068-36-4

1-(2-Chloro-4-methoxyphenyl)ethanone

Cat. No. B2631866
CAS RN: 41068-36-4
M. Wt: 184.62
InChI Key: CPHAKIQSOMATHD-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .


Molecular Structure Analysis

The InChI code for 1-(2-Chloro-4-methoxyphenyl)ethanone is 1S/C9H9ClO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

1-(2-Chloro-4-methoxyphenyl)ethanone is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

1-(2-Chloro-4-methoxyphenyl)ethanone has been utilized in various chemical synthesis processes. For instance, Moskvina et al. (2015) demonstrated its use in the preparation of enamino ketones, leading to the synthesis of isoflavones and various heterocycles like isoxazole and pyrazoles (Moskvina, Shilin, & Khilya, 2015). Similarly, its derivatives have been synthesized and evaluated for their potential in inhibiting platelet aggregation, showcasing its role in medicinal chemistry research (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).

Crystallography and Molecular Structure Analysis

The structural characterization of compounds derived from 1-(2-Chloro-4-methoxyphenyl)ethanone has been a subject of research. Tian Xiao-xue (2011) synthesized a novel aromatic hydrazone and analyzed its crystal structure (Xiao-xue, 2011). Kesternich et al. (2010) studied the crystal structure of a related compound, providing insights into its molecular geometry and interactions (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).

Environmental Chemistry and Toxicology

In the field of environmental chemistry, the transformation and toxicity of derivatives of 1-(2-Chloro-4-methoxyphenyl)ethanone are of interest. Kalister et al. (2016) studied the aquatic chlorination of UV-filter avobenzone, identifying chlorinated compounds including a derivative of 1-(2-Chloro-4-methoxyphenyl)ethanone (Kalister, Dolenc, Sarakha, Polyakova, Lebedev, & Trebše, 2016).

Novel Compound Discovery

Research has also led to the discovery of new compounds from natural sources. Khan et al. (2003) isolated a new compound from the stem bark of Lamprothamnus zanguebaricus, which was a derivative of 1-(2-Chloro-4-methoxyphenyl)ethanone (Khan, Rutaihwa, & Mhehe, 2003).

Organic Synthesis and Catalysis

The compound has been used in various organic synthesis reactions, demonstrating its versatility in the field of organic chemistry. For example, Chang et al. (2009) synthesized a compound by reacting 1-(5-chloro-2-methoxyphenyl)ethanone with hydrazine hydrate (Chang, Lu, & Zhao, 2009). Additionally, Chang et al. (2008) explored the use of chiral iron(II) complexes in the catalyzed oxa-Michael addition of α,β-unsaturated aldehydes (Chang, Shang, Xin, Liu, & Feng, 2008).

Safety and Hazards

This compound may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, and not to eat, drink, or smoke when handling this product .

properties

IUPAC Name

1-(2-chloro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHAKIQSOMATHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41068-36-4
Record name 1-(2-chloro-4-methoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of AlCl3 (42.08 g; 315.60 mmol) in CH2Cl2 (300 mL) was added dropwise 3-chloroanisole (22.50 g; 157.80 mmol), at −30° C. To the resulting mixture was added dropwise a solution of AcCl (10.50 mL; 147.63 mmol) in CH2Cl2 (100 mL) at such a rate to keep the temperature below −15° C. The resulting mixture was stirred for 4 hours at −10° C. Subsequently, the mixture was poured onto ice and extracted with CH2Cl2. The combined organic layers, were dried (MgSO4), filtered, and concentrated in vacuo. The residue was purified by column chromatography (SiO2, Et2O/hexanes 1:9) to afford 1-(2-chloro-4-methoxy-phenyl)-ethanone (17.68 g).
Name
Quantity
42.08 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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